molecular formula C15H10F2O4 B6408847 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261934-60-4

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408847
CAS RN: 1261934-60-4
M. Wt: 292.23 g/mol
InChI Key: OLQRTRLFOAWDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% (3F4F3MCPB) is a compound belonging to the family of benzoic acids, which are organic compounds characterized by a carboxylic acid group connected to a benzene ring. This compound is a fluorinated benzoic acid, which is a type of benzoic acid that has been modified to contain one or more fluorine atoms. This compound is used in a variety of scientific research applications, including as a reagent for synthesizing other compounds, as a catalyst in organic reactions, and as a ligand for metal complexes.

Scientific Research Applications

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent for synthesizing other compounds, as a catalyst in organic reactions, and as a ligand for metal complexes. It has also been used in the synthesis of new fluorinated compounds, as a fluorescent dye, and as a corrosion inhibitor. Furthermore, 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents.

Mechanism of Action

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% is a fluorinated benzoic acid, and is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to reduce inflammation, and may also reduce the risk of certain types of cancer. Additionally, 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% may act as an antioxidant, which could help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and reduce the risk of certain types of cancer. Additionally, it has been shown to reduce oxidative stress, which may help protect cells from damage caused by free radicals. Finally, 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has been shown to reduce cholesterol levels, which may help reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in the presence of oxygen and light. Additionally, it is soluble in water, which makes it easy to use in aqueous solutions. However, there are some limitations to using 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in organic solvents, and it is not very soluble in polar solvents. Additionally, it is not very stable in the presence of strong acids and bases.

Future Directions

There are a variety of possible future directions for research involving 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%. These include further investigations into its potential as a therapeutic agent for the treatment of inflammation and cancer, as well as its potential as an antioxidant. Additionally, further research could be done to investigate its potential as a corrosion inhibitor, or as a fluorescent dye. Finally, further research could be done to investigate its potential as a reagent for synthesizing other compounds, or as a ligand for metal complexes.

Synthesis Methods

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method is by a reaction between 4-fluoro-3-methoxybenzoic acid and 3-fluorobromobenzene. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at a temperature of 80-90°C for 1-4 hours. Other methods of synthesis include the reaction of 4-fluoro-3-methoxybenzoic acid with 3-fluorobenzoyl chloride, or the reaction of 4-fluoro-3-methoxybenzoic acid with 3-fluoro-4-chlorobenzoyl chloride.

properties

IUPAC Name

3-fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)11-6-8(3-5-12(11)16)10-4-2-9(14(18)19)7-13(10)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQRTRLFOAWDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691557
Record name 2,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

CAS RN

1261934-60-4
Record name 2,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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